4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
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Overview
Description
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H12O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields, including medicinal chemistry and material science . This compound features a thiophene ring substituted with a carboxylic acid group and two methylphenyl groups, making it a unique structure with potential for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, but the specific pathways affected by this compound remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid can be achieved through several methods, including:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid: Similar structure with a methoxy group instead of a methyl group.
5-(4-Methylthio)phenylthiophene-2-carboxylic acid: Contains a methylthio group instead of a methyl group.
Uniqueness
4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methyl and carboxylic acid groups on the thiophene ring provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPUUKNFULTMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211612 |
Source
|
Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-68-5 |
Source
|
Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201211612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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